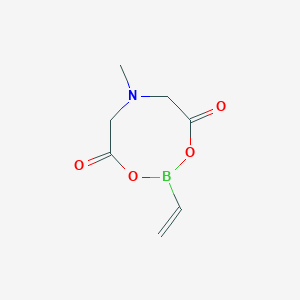

6-Methyl-2-vinyl-1,3,6,2-dioxazaborocane-4,8-dione

Description

Properties

IUPAC Name |

2-ethenyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BNO4/c1-3-8-12-6(10)4-9(2)5-7(11)13-8/h3H,1,4-5H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGRQGYAVASCCAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(=O)CN(CC(=O)O1)C)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30746323 | |

| Record name | 2-Ethenyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1104636-73-8 | |

| Record name | 2-Ethenyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethenyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 6-Methyl-2-vinyl-1,3,6,2-dioxazaborocane-4,8-dione: A Versatile Building Block in Modern Synthesis

Introduction

In the landscape of contemporary organic synthesis and drug development, the quest for stable, versatile, and readily manageable reagents is paramount. 6-Methyl-2-vinyl-1,3,6,2-dioxazaborocane-4,8-dione, more commonly known as vinylboronic acid N-methyliminodiacetic acid (MIDA) ester or simply vinyl MIDA boronate, has emerged as a pivotal building block that addresses many of the challenges associated with its unprotected counterpart, vinylboronic acid.[1][2][3] Unprotected vinylboronic acids are notoriously unstable, which can impede their storage and efficient use in cross-coupling reactions.[1][4] This technical guide provides an in-depth exploration of vinyl MIDA boronate, from its underlying chemical principles to its practical applications, for researchers, scientists, and professionals in drug development.

The Strategic Advantage of the MIDA Ligand

The utility of this compound stems from the protective nature of the N-methyliminodiacetic acid (MIDA) ligand.[4][5] This trivalent ligand engages with the boron atom, inducing a change in its hybridization from a reactive sp² state to a more stable sp³ state.[2][4] This structural alteration effectively "masks" the reactivity of the boronic acid, rendering the compound exceptionally stable to air and moisture, and compatible with silica gel chromatography.[2][5][6] The boronic acid can be readily "unmasked" or released in situ under mild aqueous basic conditions, a process often referred to as "slow-release".[1][2] This controlled reactivity is the cornerstone of its widespread adoption in complex chemical syntheses.

Caption: Mechanism of MIDA protection and deprotection of vinylboronic acid.

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective application.

| Property | Value | Reference |

| Synonyms | Vinylboronic acid MIDA ester | [7] |

| CAS Number | 1104636-73-8 | [7][8] |

| Molecular Formula | C₇H₁₀BNO₄ | [7][9] |

| Molecular Weight | 182.97 g/mol | [7] |

| Appearance | Powder | [7] |

| Melting Point | 152-156 °C | [7] |

| Storage Temperature | 2-8°C | [7] |

Synthesis of this compound

The synthesis of vinyl MIDA boronate is accessible and has been reported on a multigram scale.[10] The general approach involves the condensation of vinylboronic acid with N-methyliminodiacetic acid.

Caption: General synthetic scheme for vinyl MIDA boronate.

Core Applications in Research and Development

The unique stability and reactivity profile of vinyl MIDA boronate has positioned it as a cornerstone reagent in several areas of chemical synthesis.

Iterative Cross-Coupling in Complex Molecule Synthesis

The ability to selectively unmask the boronic acid functionality under mild conditions makes vinyl MIDA boronate an ideal building block for iterative cross-coupling (ICC) strategies.[5][6] This powerful technique allows for the sequential and controlled assembly of complex molecular architectures from simple, stable MIDA boronate precursors.[11] This has profound implications for the synthesis of natural products and in drug discovery, where the rapid generation of molecular diversity is crucial.[6][12]

Caption: A simplified workflow for iterative cross-coupling using MIDA boronates.

A Superior Surrogate in Suzuki-Miyaura Cross-Coupling

Vinyl MIDA boronate is a highly effective and stable surrogate for the notoriously unstable vinylboronic acid in Suzuki-Miyaura cross-coupling reactions.[2][3] This reaction is one of the most powerful methods for forming carbon-carbon bonds. The use of vinyl MIDA boronate allows for efficient coupling with a wide array of aryl and heteroaryl chlorides, which can be challenging substrates.[1]

Objective: To couple an aryl halide with vinyl MIDA boronate.

Materials:

-

Aryl halide (1.0 equiv)

-

This compound (1.5 equiv)

-

Pd₂(dba)₃ (1.5 mol %)

-

XPhos (6 mol %)

-

K₃PO₄ (or another suitable base)

-

Anhydrous solvent (e.g., THF/water mixture)

Procedure:

-

To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide, vinyl MIDA boronate, and the palladium catalyst and ligand.

-

Add the anhydrous solvent, followed by the base.

-

Heat the reaction mixture to the appropriate temperature (e.g., 90 °C) and stir for the required time (typically monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Perform an aqueous workup, extracting the product with a suitable organic solvent.

-

Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography.

Causality in Experimental Choices:

-

Inert Atmosphere: Prevents the degradation of the palladium catalyst.

-

Anhydrous Solvent: While the deprotection requires water, the initial coupling is often performed under anhydrous conditions to ensure the stability of the catalyst and reagents. The slow release of the boronic acid is facilitated by the presence of a base and trace water.

-

Ligand Choice (e.g., XPhos): Buchwald-type ligands like XPhos are often employed to enhance the catalytic activity for challenging substrates.

Further Synthetic Transformations

The versatility of vinyl MIDA boronate extends beyond cross-coupling reactions. It is compatible with a range of common synthetic reagents, allowing for its use in:

-

Olefin Metathesis: To form new carbon-carbon double bonds.[7]

-

Cyclopropanation and Epoxidation: To generate cyclopropane and oxirane rings, respectively.[3]

Deprotection Protocol

The controlled release of vinylboronic acid from its MIDA-protected form is a critical step in many synthetic sequences.

Procedure for Deprotection:

-

Dissolve the vinyl MIDA boronate in a suitable solvent (e.g., THF).

-

Add an aqueous solution of a mild base (e.g., 1 M NaOH or NaHCO₃).[2]

-

Stir the mixture at room temperature. The deprotection is typically rapid.

-

The resulting free boronic acid can be used directly in the subsequent reaction step.

Future Perspectives

The development of MIDA boronates, including this compound, has significantly advanced the field of small molecule synthesis.[11] This platform is a key enabler for automated synthesis, which promises to accelerate the discovery of new therapeutics and functional materials.[11][12] As the library of available MIDA boronate building blocks continues to expand, so too will the possibilities for constructing novel and complex molecular entities with unprecedented efficiency and precision.

References

-

Use of N‐methyliminodiacetic acid boronate esters in suzuki‐miyaura cross‐coupling polymerizations of triarylamine and fluorene monomers. PMC - NIH. [Link]

-

New molecular building kit “blows door wide open” for drug development. Damon Runyon Cancer Research Foundation. [Link]

-

A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]

-

Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. NIH. [Link]

-

From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks. NIH. [Link]

-

Vinyl MIDA boronate: a readily accessible and highly versatile building block for small molecule synthesis. Illinois Experts. [Link]

-

Vinyl MIDA boronate: a readily accessible and highly versatile building block for small molecule synthesis | Request PDF. ResearchGate. [Link]

-

Recent Advances in the Synthesis and Reactivity of MIDA Boronates. RSC Publishing. [Link]

-

CAS#:1104636-73-8 | this compound. Chemsrc. [Link]

-

MIDA boronate. Chem-Station Int. Ed.. [Link]

-

Applications of Vinyl MIDA in Organic Synthesis. Professional Polymer CRO/CDMO. [Link]

-

Anthranilamide-protected vinylboronic acid: rational monomer design for improved polymerization/transformation ability providing access to conventionally inaccessible copolymers. PMC - NIH. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. MIDA Boronates [sigmaaldrich.com]

- 3. Vinylboronic acid MIDA ester 97 1104636-73-8 [sigmaaldrich.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]

- 7. ビニルボロン酸MIDAエステル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. CAS#:1104636-73-8 | this compound | Chemsrc [chemsrc.com]

- 9. keyorganics.net [keyorganics.net]

- 10. experts.illinois.edu [experts.illinois.edu]

- 11. From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 12. New molecular building kit “blows door wide open” for drug development | New Discoveries [damonrunyon.org]

An In-depth Technical Guide to Vinylboronic Acid MIDA Ester: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinylboronic acid N-methyliminodiacetic acid (MIDA) ester has emerged as an exceptionally valuable reagent in modern organic synthesis, particularly within pharmaceutical and materials science. Boronic acids are fundamental building blocks, most notably for the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2][3] However, the utility of many simple yet powerful boronic acids, including vinylboronic acid, is severely hampered by their inherent instability, leading to challenges in storage, handling, and reaction efficiency.[4][5][6] Vinylboronic acid MIDA ester elegantly circumvents these issues by protecting the reactive boronic acid functionality.[6] This guide provides a comprehensive overview of the structure, unique properties, synthesis, and diverse applications of vinylboronic acid MIDA ester, offering field-proven insights for its effective utilization in complex molecule synthesis.

The Challenge of Instability in Boronic Acids: The MIDA Solution

Many of the most synthetically desirable boronic acids—including vinyl, cyclopropyl, and various 2-heterocyclic derivatives—are prone to decomposition through processes like protodeboronation, oxidation, and polymerization.[6] This instability not only complicates their long-term storage but also diminishes their efficiency in cross-coupling reactions, where the necessary heat and basic conditions can accelerate degradation.[6]

The development of N-methyliminodiacetic acid (MIDA) boronates provides a general and robust solution to this problem.[6] By reacting a boronic acid with MIDA, the boron atom is transformed from a vacant p-orbital, sp²-hybridized state to a tetracoordinate, sp³-hybridized state.[4] This structural change, forming a bicyclic structure, sterically shields the boron center and attenuates its Lewis acidity, rendering it unreactive toward transmetalation under standard anhydrous cross-coupling conditions.[4][7] The MIDA group acts as a robust protecting group that can be easily cleaved under specific, mild aqueous basic conditions to slowly release the free, reactive boronic acid in situ.[4][5][8][9]

Structure and Physicochemical Properties

Vinylboronic acid MIDA ester is a white, free-flowing, crystalline solid that is indefinitely stable to air and moisture at room temperature, making it convenient for benchtop storage.[4][7][10] A key advantage is its universal compatibility with silica gel chromatography, which greatly simplifies purification and reaction monitoring.[5][7]

Chemical Structure

Below is the chemical structure of 2-ethenyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione, commonly known as vinylboronic acid MIDA ester.[]

Quantitative Data Summary

| Property | Value | Reference(s) |

| CAS Number | 1104636-73-8 | [][12] |

| Molecular Formula | C₇H₁₀BNO₄ | [] |

| Molecular Weight | 182.97 g/mol | [] |

| Appearance | White to off-white powder/solid | [8][9][13] |

| Melting Point | 152-156 °C | [8][9][] |

| Storage Temperature | 2-8°C | [8][9][] |

| SMILES String | CN1CC(=O)OB(OC(=O)C1)C=C | [8][12] |

| Topological Polar Surface Area | 55.8Ų | [] |

The Principle of Reversibly Attenuated Reactivity

The efficacy of MIDA boronates stems from their ability to exist in two distinct states: a stable, protected form and a reactive, free form. This controlled transition is the cornerstone of their utility.

-

Stable State (Anhydrous Conditions): In the absence of water, the sp³-hybridized boron center of the MIDA ester is unreactive towards the transmetalation step of the Suzuki-Miyaura catalytic cycle.[4] This allows the MIDA boronate to tolerate a wide range of synthetic conditions that would otherwise destroy a free boronic acid, including Heck and Stille couplings, olefin metathesis, and exposure to various common reagents.[4][5]

-

Slow Release (Aqueous Basic Conditions): The introduction of a mild aqueous base (e.g., K₃PO₄, NaOH, NaHCO₃) triggers the hydrolysis of the MIDA ligand, liberating the free vinylboronic acid.[4][5] This "slow release" mechanism is critical; it maintains a low, steady-state concentration of the unstable boronic acid in the reaction mixture. This minimizes decomposition while ensuring enough reactive species is available for efficient cross-coupling.[5][6][8][9]

Synthesis and Purification Protocol

While vinylboronic acid MIDA ester is commercially available, it can also be synthesized in the lab. Modern procedures often utilize MIDA anhydride, which acts as both the ligand source and an in situ desiccant, reacting directly with the boronic acid.[14]

Exemplary Protocol: Synthesis from Boronic Acid and MIDA Anhydride

This protocol is adapted from established methods for MIDA boronate synthesis.[14]

Materials:

-

Vinylboronic acid (or its pinacol ester precursor, which would require a prior hydrolysis step)

-

N-Methyliminodiacetic anhydride (MIDA anhydride)

-

Anhydrous dioxane or a toluene/DMSO mixture

-

Standard laboratory glassware, magnetic stirrer, heating mantle, and inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Methodology:

-

Setup: To a flame-dried round-bottomed flask equipped with a magnetic stir bar and reflux condenser, add MIDA anhydride (e.g., 1.5-3.0 equivalents).

-

Reagents: Add the vinylboronic acid (1.0 equivalent) to the flask.

-

Inert Atmosphere: Cap the flask with a septum, then evacuate and backfill with nitrogen or argon three times.

-

Solvent Addition: Add anhydrous solvent (e.g., dioxane) via syringe to form a suspension.[15]

-

Reaction: Heat the reaction mixture (e.g., 70-80 °C) under an inert atmosphere for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS.[15]

-

Workup: Upon completion, cool the mixture to room temperature. The solvent can be removed under reduced pressure. The crude product is then subjected to purification.

Purification: The "Catch-and-Release" Method

The unique chromatographic behavior of MIDA boronates allows for a highly efficient purification strategy.[14][15]

-

Catch Step: The crude reaction mixture is loaded onto a silica gel column.

-

Wash Step: The column is washed with a relatively non-polar eluent (e.g., diethyl ether/methanol). Impurities and excess reagents are washed away, while the polar MIDA boronate remains strongly adsorbed to the silica gel.[15]

-

Release Step: The eluent is switched to a more polar solvent, such as tetrahydrofuran (THF). This mobilizes the MIDA boronate, eluting the pure product from the column.[15]

-

Isolation: The solvent is removed by rotary evaporation to yield the pure, crystalline vinylboronic acid MIDA ester.[15]

Applications in Synthesis: A Versatile Building Block

Vinylboronic acid MIDA ester is a powerful tool for introducing the vinyl functional group, a common motif in natural products and active pharmaceutical ingredients (APIs).[1][16]

Core Application: Suzuki-Miyaura Cross-Coupling

The primary application is as a stable surrogate for vinylboronic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[9][] It is particularly effective for coupling with challenging substrates, such as sterically hindered or electron-rich/deficient aryl and heteroaryl chlorides.[5][6]

Iterative Cross-Coupling (ICC)

The stability of the MIDA boronate group under anhydrous coupling conditions is the key to Iterative Cross-Coupling (ICC).[4][7][10] A bifunctional building block containing, for example, an aryl bromide and a MIDA boronate can be used to build complex molecules piece by piece. The aryl bromide end reacts first, leaving the MIDA boronate intact. In a subsequent step, the MIDA group is hydrolyzed to reveal the boronic acid for a second, different coupling reaction.[4]

Other Key Reactions

Beyond Suzuki coupling, the vinyl group of vinylboronic acid MIDA ester can participate in a range of other important transformations:

-

Heck and Oxidative Heck Reactions [9][]

-

Cyclopropanation and Epoxidation: The double bond can be functionalized to yield cyclopropyl and oxiranyl MIDA boronates, respectively, which are themselves stable and useful building blocks.[9][]

Its utility has been demonstrated in the total synthesis of complex natural products, including Leiodermatolide, (−)-Blepharocalyxin D, and all-trans-retinal.[5][8]

Handling, Storage, and Safety

Handling:

-

Use in a well-ventilated area or fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[12]

-

Avoid dust formation during handling.[17] In case of contact, wash skin with soap and water; for eye contact, flush with water.[17]

Storage:

-

Store in a tightly sealed container in a cool, dry place. The recommended storage temperature is 2-8°C.[8][9][]

-

Due to its exceptional stability, it can be stored on the benchtop for extended periods without significant decomposition.[4][7]

Conclusion

Vinylboronic acid MIDA ester represents a paradigm shift in the use of unstable organoboron reagents. Its remarkable benchtop stability, compatibility with chromatography, and capacity for controlled, slow release of the parent boronic acid make it a superior alternative for complex synthetic challenges. For researchers in drug discovery and materials science, mastering the use of this reagent opens the door to more efficient, reliable, and innovative molecular construction, enabling the synthesis of previously inaccessible chemical structures.[7][18]

References

- Applications of Vinyl MIDA in Organic Synthesis. Professional Polymer CRO/CDMO.

- Vinylboronic acid MIDA ester 97 1104636-73-8. Sigma-Aldrich.

- MIDA-protected Boronate Esters. Sigma-Aldrich ChemFiles Vol. 9, No. 1.

- Vinylboronic acid MIDA ester 97 1104636-73-8. Sigma-Aldrich Product Page.

- New molecular building kit “blows door wide open” for drug development.

- BLD Insights | MIDA Boronate: A New Organo-boron Reagent. BLDpharm.

- CAS 1104636-73-8 Vinylboronic acid MIDA ester. BOC Sciences.

- Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. NIH Public Access.

- MIDA boronate library synthesized and screened for biological activity.

- Mastering Suzuki Coupling: The Role of Vinylboronic Acid Pinacol Ester. Medium.

- Vinylboronic acid MIDA ester. SLS.

- MIDA boronates: powerful tool for organic synthesis. Enamine Blog.

- MIDA−Vinylsilanes: Selective Cross-Couplings and Applications to the Synthesis of Functionalized Stilbenes. ElectronicsAndBooks.

- MIDA Boronates. Sigma-Aldrich ChemFiles Vol. 8, No. 2.

- Recent Advances in the Synthesis and Reactivity of MIDA Boron

- Suzuki-Miyaura Coupling. Chemistry LibreTexts.

- A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boron

- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig

- Vinylboronic acid MIDA ester 97 1104636-73-8. Sigma-Aldrich Product Page (2).

- Preparation of MIDA Anhydride and Reaction with Boronic Acids. NIH Public Access, Org. Synth. 2021, 98, 92-111.

- Organic Syntheses Procedure, Vol. 99, Page 92. Organic Syntheses.

- Vinylboronic acid MIDA ester - Safety D

- A Mild and Simple Method for Making MIDA Boronates.

- Vinylboronic acid MIDA ester Property. ChemicalBook.

Sources

- 1. nbinno.com [nbinno.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. MIDA Boronates [sigmaaldrich.com]

- 6. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. scientificlabs.co.uk [scientificlabs.co.uk]

- 10. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]

- 12. ビニルボロン酸MIDAエステル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 13. Vinylboronic acid MIDA ester | 1104636-73-8 [amp.chemicalbook.com]

- 14. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 15. Preparation of MIDA Anhydride and Reaction with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Applications of Vinyl MIDA in Organic Synthesis – Professional Polymer CRO/CDMO [yundunpolymer.com]

- 17. chemicalbook.com [chemicalbook.com]

- 18. New molecular building kit “blows door wide open” for drug development | New Discoveries [damonrunyon.org]

A Comprehensive Technical Guide to the Synthesis of N-Methyliminodiacetic Acid (MIDA) Boronates

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methyliminodiacetic acid (MIDA) boronates have emerged as indispensable tools in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Their remarkable stability, compatibility with a wide range of reaction conditions, and amenability to chromatographic purification stand in stark contrast to the often-unstable nature of their parent boronic acids.[1][2][3][4][5] This stability is conferred by the trivalent MIDA ligand, which coordinates to the boron center, inducing a shift from a reactive sp²-hybridized state to a more stable, tetrahedral sp³-hybridized state.[2] This guide provides an in-depth exploration of the primary synthetic methodologies for preparing MIDA boronates, offering field-proven insights into experimental choices, detailed step-by-step protocols, and a discussion of the underlying chemical principles.

Introduction: The Strategic Advantage of MIDA Boronates

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation. However, its efficiency is often hampered by the instability of boronic acid building blocks, which are prone to decomposition, protodeboronation, and trimerization into boroxines.[1][2] MIDA boronates elegantly solve these challenges. They serve as robust, air-stable, crystalline solids that are easily handled and stored on the benchtop indefinitely.[3][4][6]

The genius of the MIDA platform lies in its "on/off" capability. MIDA boronates are unreactive under standard anhydrous cross-coupling conditions, allowing for the selective reaction of other functional groups within a molecule.[1][2][6] Yet, the protective MIDA ligand can be easily cleaved under mild aqueous basic conditions (e.g., 1M NaOH or even NaHCO₃) to liberate the free, reactive boronic acid in situ.[1][2][3] This controlled release enables the powerful strategy of iterative cross-coupling (ICC) , where complex molecules are assembled in a modular, step-wise fashion, analogous to the synthesis of peptides or oligonucleotides.[6][7]

Core Synthetic Strategies and Protocols

The formation of a MIDA boronate is fundamentally a double esterification reaction between a boronic acid and the two carboxylic acid groups of N-methyliminodiacetic acid, releasing two equivalents of water. The primary challenge, therefore, is the effective removal of this water to drive the reaction equilibrium toward the product.

Method 1: Dehydrative Condensation (The Dean-Stark Method)

This is the most established and widely used procedure for synthesizing a broad range of aryl, heteroaryl, alkenyl, and alkyl MIDA boronates.[6] It relies on the azeotropic removal of water using a Dean-Stark apparatus.

Causality Behind Experimental Choices:

-

Solvent System: A mixture of toluene and a high-boiling polar aprotic solvent like DMSO is often employed. Toluene acts as the azeotroping agent to carry water away from the reaction. DMSO is crucial for solubilizing the N-methyliminodiacetic acid ligand.[8]

-

Temperature: High temperatures (reflux, typically ~110 °C) are necessary to overcome the activation energy of the condensation and to ensure efficient azeotropic removal of water.[9]

-

Stoichiometry: A slight excess of the MIDA ligand (e.g., 1.2 equivalents) is typically used to ensure complete conversion of the valuable boronic acid.[10]

-

Apparatus Setup: A round-bottomed flask is equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

-

Reagents: To the flask, add 4-bromophenylboronic acid (1.0 eq.), N-methyliminodiacetic acid (1.2 eq.), and a solvent mixture of toluene/DMSO (10:1).[10]

-

Reaction: Heat the suspension to reflux. The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap. The reaction is typically complete within 6 hours.[10]

-

Workup and Purification:

-

Cool the reaction vessel to room temperature.

-

Dilute the mixture with water and extract the product into an organic solvent like ethyl acetate (EtOAc).[10]

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[10]

-

The crude MIDA boronate can be purified by recrystallization. A common and effective method is to dissolve the crude solid in a minimum volume of acetone and then slowly add diethyl ether (Et₂O) until the solution becomes cloudy, inducing crystallization.[6]

-

Method 2: The MIDA Anhydride Method (Mild Conditions for Sensitive Substrates)

A significant limitation of the Dean-Stark method is its reliance on high temperatures, which can cause decomposition of sensitive boronic acids.[9] To address this, a milder method utilizing a pre-dried form of MIDA, known as MIDA anhydride, was developed.

Causality Behind Experimental Choices:

-

MIDA Anhydride's Dual Role: MIDA anhydride serves as both the MIDA ligand source and an in situ desiccant. It has been "pre-dehydrated," effectively preloading one of the two required dehydration steps and chemically trapping the second equivalent of water released during the reaction.[9][11]

-

Milder Conditions: This method avoids the need for azeotropic water removal, allowing the reaction to proceed at much lower temperatures (e.g., 70 °C) in a simple solvent like dioxane, thereby preserving the integrity of sensitive functional groups.[9]

-

Reagents: In a sealed vial, combine the sensitive boronic acid (1.0 eq.) and MIDA anhydride (3.0 eq.).[9]

-

Solvent: Add anhydrous dioxane.

-

Reaction: Heat the mixture at 70 °C for 3 to 24 hours. The reaction can be monitored by TLC or LC-MS.

-

Workup and Purification: Upon completion, the reaction is cooled, filtered to remove byproducts, and the solvent is removed in vacuo. The resulting MIDA boronate is often pure enough for direct use or can be further purified by silica gel chromatography, a technique to which MIDA boronates are remarkably stable.[3][4][6][9]

Method 3: Synthesis from Bromo-heterocycles (Avoiding Unstable Boronic Acids)

For certain classes of compounds, particularly 2-heterocyclic boronic acids (like 2-pyridyl), the free boronic acid is notoriously unstable and difficult to isolate.[12] A powerful strategy circumvents this issue by generating the MIDA boronate directly from the corresponding halide without ever forming the free boronic acid.

Causality Behind Experimental Choices:

-

Transmetalation and Ligand Exchange: The method involves a lithium-halogen exchange followed by reaction with a trialkoxyborane (like B(OiPr)₃). The resulting borate salt is not isolated but is directly treated with MIDA at elevated temperatures. This triggers a transligation (ligand exchange) process, forming the stable MIDA boronate.[12]

-

Scalability and Cost-Effectiveness: This protocol avoids costly and often hazardous reagents like n-BuLi at scale, making it a more practical and environmentally friendly approach for preparing these valuable building blocks.[12]

Visualization of Key Processes

// Reactants RBOH2 [label="R-B(OH)₂\n(Boronic Acid)"]; MIDA_H [label=<

HOOC N-CH₃ HOOC

];

// Plus sign plus [label="+"];

// Product MIDA_B [label=<

O=C-O B-R O=C-O | | N-CH₃

, fillcolor="#F1F3F4", style=filled];

// Water byproduct H2O [label="+ 2 H₂O"];

// Reaction arrow and conditions RBOH2 -> plus [style=invis]; plus -> MIDA_H [style=invis]; MIDA_H -> MIDA_B [label=" Toluene/DMSO\n Dean-Stark, Δ\n (-2 H₂O)"];

// Invisible nodes for layout invis1 [style=invis]; MIDA_B -> invis1 [style=invis]; invis1 -> H2O [style=invis];

{rank=same; RBOH2; plus; MIDA_H} {rank=same; MIDA_B; H2O} } dot Figure 1: General scheme for MIDA boronate synthesis via dehydrative condensation.

Purification and Characterization

A key advantage of MIDA boronates is their compatibility with standard purification techniques.

| Technique | Purpose | Key Considerations |

| Recrystallization | Primary method for obtaining high-purity, crystalline material. | A solvent system like acetone/diethyl ether is generally effective.[6] The high crystallinity of MIDA boronates makes this a very powerful technique. |

| Silica Gel Chromatography | Purification of less crystalline or more complex MIDA boronates. | Unlike most boronic acids, MIDA boronates are generally stable to silica gel.[3][4][6] This allows for the multistep synthesis of complex boronic acids from simpler MIDA boronate starting materials.[13] |

| ¹H NMR | Structural confirmation. | Look for the disappearance of the broad boronic acid -OH proton signal and the appearance of characteristic singlet or doublet signals for the MIDA methylene protons.[10] |

| ¹¹B NMR | Confirmation of boron hybridization state. | A chemical shift around 10-15 ppm is characteristic of the sp³-hybridized boron center in a MIDA boronate, whereas sp² boronic acids appear further downfield (~30 ppm).[10] |

| Mass Spectrometry | Molecular weight confirmation. | ESI-MS is commonly used to confirm the mass of the synthesized MIDA boronate. |

Deprotection: Releasing the Reactive Species

The utility of MIDA boronates as building blocks hinges on the efficient and clean cleavage of the MIDA ligand to regenerate the boronic acid for cross-coupling.

Standard Deprotection Protocol:

-

Conditions: The MIDA boronate is typically dissolved in a solvent like Tetrahydrofuran (THF) and treated with an aqueous base, such as 1M Sodium Hydroxide (NaOH).[6] The reaction is rapid, often completing within 10-30 minutes at room temperature.[6][13]

-

Mechanism: The hydrolysis occurs via two distinct base-mediated and neutral pathways.[14] For synthetic purposes, the rapid base-mediated pathway is utilized to ensure fast and complete release of the boronic acid.

-

Slow-Release Cross-Coupling: For particularly unstable boronic acids, a milder base like potassium phosphate (K₃PO₄) can be used. This promotes a slow, in situ release of the boronic acid, keeping its standing concentration low and minimizing decomposition pathways, thereby improving cross-coupling yields.[15][16]

Conclusion

The synthesis of N-methyliminodiacetic acid (MIDA) boronates represents a transformative advance in organic chemistry. By providing a robust and versatile method for protecting and handling otherwise labile boronic acids, the MIDA platform has unlocked new possibilities in complex molecule synthesis.[5] The straightforward and scalable synthetic protocols, particularly the classic Dean-Stark condensation and the milder MIDA anhydride method, make these essential building blocks accessible to a wide range of chemists. Their unique stability profile, coupled with facile deprotection, has established MIDA boronates as the premier tool for iterative cross-coupling strategies, profoundly impacting the fields of drug discovery, natural product synthesis, and materials science.[3][6][7][17]

References

-

Kelly, A., Chen, P.-J., Klubnick, J., Blair, D. J., & Burke, M. D. (2020). A Mild and Simple Method for Making MIDA Boronates. ChemRxiv. [Link]

-

Kelly, A. M., Chen, P. J., Klubnick, J., Blair, D. J., & Burke, M. D. (2020). A Mild Method for Making MIDA Boronates. Organic Letters, 22(24), 9351–9355. [Link]

-

Li, J., Grillo, A. S., & Burke, M. D. (2015). From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks. Accounts of Chemical Research, 48(8), 2297–2307. [Link]

-

Kumar, R., & Kumar, V. (2021). Recent Advances in the Synthesis and Reactivity of MIDA Boronates. Chemical Communications, 57(82), 10599-10613. [Link]

-

Lee, S. J., et al. (2022). Chemoselective Deprotection of Symmetrically Diprotected Resorcinol N-Methyliminodiacetate (MIDA) Boronates... Organic Letters. [Link]

-

Gillis, E. P., & Burke, M. D. (2008). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society, 130(43), 14084–14085. [Link]

-

Kelly, A. M., et al. (2020). Supporting Information for A Mild and Simple Method for Making MIDA Boronates. ChemRxiv. [Link]

-

Lee, S. J., et al. (2022). Chemoselective Deprotection of Symmetrically Diprotected Resorcinol N-Methyliminodiacetate (MIDA) Boronates... KAIST Repository. [Link]

-

He, C., & Pan, X. (2020). MIDA Boronate Stabilized Polymers as a Versatile Platform for Organoboron and Functionalized Polymers. Macromolecules, 53(9), 3700–3708. [Link]

-

Coombs, J. R., et al. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 9, 697–702. [Link]

-

Chem-Station. (2014). MIDA boronate. Retrieved from [Link]

-

Ballmer, S. G., Gillis, E. P., & Burke, M. D. (2009). A Scalable Synthesis of N-Methyliminodiacetic Acid (MIDA) and MIDA-Protected Boronic Acids. Organic Syntheses, 86, 344. [Link]

-

American Chemical Society. (2020). A Mild Method for Making MIDA Boronates. ACS Publications. [Link]

-

ResearchGate. (2018). General Methods for Synthesis of N-Methyliminodiacetic Acid Boronates from Unstable ortho-Phenolboronic Acids. Retrieved from [Link]

-

Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general method for synthesis of 2-heterocyclic N-methyliminodiacetic acid boronates. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]

Sources

- 1. MIDA Boronates [sigmaaldrich.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]

- 4. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]

- 5. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. A general method for synthesis of 2-heterocyclic N-methyliminodiacetic acid boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 15. MIDA Boronates [sigmaaldrich.com]

- 16. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]

- 17. pubs.acs.org [pubs.acs.org]

A Technical Guide to Vinylboronic Acid MIDA Ester (CAS 1104636-73-8): A Versatile Building Block for Complex Molecule Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Unstable Boronic Acids and the MIDA Solution

In the landscape of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, a process fundamental to the creation of novel therapeutics and functional materials. Boronic acids are key reagents in these transformations; however, many, particularly vinyl, 2-heterocyclic, and cyclopropyl boronic acids, are inherently unstable.[1] This instability presents significant challenges for their storage and efficient use in cross-coupling reactions, often leading to decomposition and diminished yields.[1][2]

Vinylboronic acid MIDA ester (CAS 1104636-73-8) has emerged as a robust solution to this long-standing problem.[1] By masking the reactive boronic acid as an N-methyliminodiacetic acid (MIDA) boronate, this compound provides an air-stable, crystalline solid that is easy to handle and purify via standard column chromatography.[3] The MIDA group acts as a protective shield, rendering the boron atom unreactive under anhydrous cross-coupling conditions. Crucially, the active vinylboronic acid can be released in a controlled manner in situ under mild aqueous basic conditions, allowing for its efficient participation in the desired reaction.[2] This "slow-release" mechanism has revolutionized the use of previously challenging boronic acids in organic synthesis.[1]

This technical guide provides an in-depth exploration of the chemical properties, mechanism of action, and key applications of Vinylboronic acid MIDA ester for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

Vinylboronic acid MIDA ester, systematically named 2-ethenyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione, is a white crystalline powder with the molecular formula C₇H₁₀BNO₄ and a molecular weight of 182.97 g/mol .

| Property | Value | Reference(s) |

| CAS Number | 1104636-73-8 | |

| Molecular Formula | C₇H₁₀BNO₄ | |

| Molecular Weight | 182.97 g/mol | |

| Appearance | White to off-white powder | [2] |

| Melting Point | 152-156 °C | [2] |

| Solubility | Soluble in many organic solvents | [3] |

| Storage Temperature | 2-8°C | [2] |

Mechanism of Action: The "Slow-Release" Cross-Coupling

The utility of Vinylboronic acid MIDA ester in Suzuki-Miyaura cross-coupling reactions stems from the protective nature of the MIDA ligand. In its MIDA-protected form, the boron atom is sp³-hybridized and part of a stable bicyclic structure, which prevents it from participating in the transmetalation step of the catalytic cycle under anhydrous conditions.[4]

Upon the addition of an aqueous base (e.g., K₃PO₄), the MIDA ester undergoes slow hydrolysis to release the free vinylboronic acid.[1] This sp²-hybridized boronic acid can then enter the catalytic cycle. This controlled release is critical as it maintains a low concentration of the unstable vinylboronic acid in the reaction mixture at any given time, minimizing decomposition and maximizing its productive reaction with the palladium complex.[1]

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involving a MIDA boronate is depicted below:

Figure 1: Mechanism of Suzuki-Miyaura cross-coupling using Vinylboronic acid MIDA ester.

Key Applications and Experimental Protocols

Vinylboronic acid MIDA ester is a versatile reagent employed in several pivotal organic transformations.

Suzuki-Miyaura Cross-Coupling

This is the most prominent application of Vinylboronic acid MIDA ester, enabling the synthesis of styrenes and vinyl-substituted heterocycles, which are common motifs in pharmaceuticals.[1]

General Experimental Protocol for Suzuki-Miyaura Coupling: [1]

-

To a reaction vessel, add the aryl or heteroaryl halide (1.0 mmol, 1.0 equiv), Vinylboronic acid MIDA ester (1.2 mmol, 1.2 equiv), palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%), and SPhos (0.10 mmol, 10 mol%).

-

Add potassium phosphate (K₃PO₄, 7.5 mmol, 7.5 equiv).

-

The vessel is sealed and evacuated and backfilled with argon or nitrogen.

-

Add a 5:1 mixture of dioxane and water (to achieve a 0.07 M concentration of the limiting reagent).

-

The reaction mixture is stirred at 60 °C for 6 hours.

-

Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography.

Note: Reaction conditions, including temperature and time, may need to be optimized for specific substrates.[1]

Heck and Oxidative Heck Reactions

Vinylboronic acid MIDA ester can also participate in Heck and oxidative Heck reactions, providing alternative routes to vinylated aromatic and heteroaromatic compounds.[2] In the oxidative Heck reaction, an arylboronic acid (released from the MIDA ester) couples with an olefin in the presence of an oxidant, which regenerates the active Pd(II) catalyst.

Conceptual Workflow for an Oxidative Heck Reaction:

Figure 2: Generalized workflow for a Heck-type reaction.

Olefin Metathesis

The stability of the MIDA boronate group allows Vinylboronic acid MIDA ester to be used in olefin cross-metathesis reactions.[3] This provides a powerful method for the stereoselective synthesis of more substituted vinylboronates, which are valuable intermediates for further synthetic transformations.[3]

Representative Protocol for Olefin Cross-Metathesis:

-

In a glovebox, dissolve Vinylboronic acid MIDA ester (1.0 equiv) and the desired olefin partner (1.2 equiv) in anhydrous dichloromethane.

-

Add a solution of a Grubbs-type catalyst (e.g., Grubbs' second-generation catalyst, 5 mol%) in dichloromethane.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether.

-

Concentrate the mixture and purify the residue by silica gel column chromatography.

Application in the Synthesis of Biologically Active Natural Products

The true power of Vinylboronic acid MIDA ester is showcased in its application in the total synthesis of complex natural products with significant biological activity, making it a tool of great interest to drug development professionals.

Leiodermatolide

Leiodermatolide is a marine macrolide that exhibits potent antiproliferative activity against several human cancer cell lines.[5][6] Its complex structure, featuring multiple stereocenters and a polyene side chain, makes it a challenging synthetic target. Vinylboronic acid MIDA ester has been utilized as a key building block in the synthesis of Leiodermatolide, demonstrating its utility in the construction of intricate molecular architectures.[2] The stability of the MIDA boronate allows for its incorporation early in the synthetic sequence and its survival through multiple subsequent reaction steps.[7]

(−)-Blepharocalyxin D

(−)-Blepharocalyxin D is a natural product that has shown cytotoxic activity.[8] Its synthesis has been accomplished using strategies that can incorporate building blocks derived from Vinylboronic acid MIDA ester, highlighting the reagent's versatility in natural product synthesis.[9][10]

Conclusion

Vinylboronic acid MIDA ester (CAS 1104636-73-8) represents a significant advancement in synthetic chemistry, providing a stable and versatile source of the valuable but notoriously unstable vinylboronic acid. Its compatibility with a range of common synthetic reagents and its predictable reactivity in key C-C bond-forming reactions like the Suzuki-Miyaura, Heck, and olefin metathesis make it an indispensable tool for organic chemists. For researchers and professionals in drug discovery and development, the ability to reliably incorporate the vinyl moiety into complex molecules, as demonstrated in the syntheses of potent natural products like Leiodermatolide, underscores the strategic importance of this building block in the quest for novel therapeutic agents. The continued development and application of MIDA boronates are poised to further streamline the synthesis of complex small molecules, accelerating innovation at the interface of chemistry and medicine.

References

- Lee, D., & Sarpong, R. (2007). Total Synthesis of (−)-Blepharocalyxin D. Organic Letters, 9(1), 141–144.

- Cons, B. D., Bunt, A. J., Bailey, C. D., & Willis, C. L. (2013). Total Synthesis of (−)-Blepharocalyxin D and Analogues. Organic Letters, 15(8), 2046–2049.

-

CP Lab Safety. (n.d.). Vinylboronic acid MIDA ester, min 97%, 100 grams. Retrieved from [Link]

- Chen, P.-J., Kelly, A. M., Blair, D. J., & Burke, M. D. (2021). Preparation of MIDA Anhydride and Reaction with Boronic Acids. Organic Syntheses, 98, 92-112.

-

University of Bristol. (2013). Total Synthesis of (-)-Blepharocalyxin D and Analogues. Retrieved from [Link]

-

ACS Publications. (2013). Organic Letters Vol. 15, No. 8. Retrieved from [Link]

- ACS Publications. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961-6963.

- Paterson, I., & Paquet, T. (2014). Total Synthesis of the Antimitotic Marine Macrolide (−)-Leiodermatolide.

- Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates. Journal of the American Chemical Society, 131(20), 6961–6963.

- Krische, M. J. (2015). Total Synthesis of Leiodermatolide A via Transfer Hydrogenative Allylation, Crotylation and Propargylation: Polyketide Construction Beyond Discrete Allyl- or Allenylmetal Reagents.

- Paterson, I., & Paquet, T. (2014). Total Synthesis of the Antimitotic Marine Macrolide (−)-Leiodermatolide.

-

The University of Texas at Austin. (n.d.). Total synthesis of leiodermatolide A : a departure from premetalated reagents in polyketide construction. Retrieved from [Link]

-

ResearchGate. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Retrieved from [Link]

- Google Scholar. (n.d.). Wei-Chun Shih.

-

UB Bielefeld. (2013). Total Synthesis of (−)-Blepharocalyxin D and Analogues. Retrieved from [Link]

- Lee, J. C. H., McDonald, R., & Hall, D. G. (2015). From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks. Accounts of Chemical Research, 48(5), 1435–1446.

- Krische, M. J. (2015). Total Synthesis of Leiodermatolide A via Transfer Hydrogenative Allylation, Crotylation and Propargylation: Polyketide Construction Beyond Discrete Allyl- or Allenylmetal Reagents.

-

Organic Syntheses. (2022). Preparation of MIDA Anhydride and Reaction with Boronic Acids. Retrieved from [Link]

- Chen, P.-J., Kelly, A. M., Blair, D. J., & Burke, M. D. (2022). Preparation of MIDA Anhydride and Reaction with Boronic Acids. Organic Syntheses.

- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443.

- Carrow, B. P., & Hartwig, J. F. (2012). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 134(20), 8436–8449.

- Newman, S. G., Chen, Z., & Isbrandt, E. S. (2024). Regioselective Synthesis of α-Vinyl Boronates via a Pd-Catalyzed Mizoroki-Heck Reaction. Organic Letters, 26(40), 7723–7727.

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

- Gillis, E. P. (2010). Iterative cross-coupling with MIDA boronates.

- White, M. C., & Chen, M. S. (2010). Oxidative Heck Vinylation for the Synthesis of Complex Dienes and Polyenes. Journal of the American Chemical Society, 132(32), 11349–11360.

-

ResearchGate. (n.d.). Cross metathesis with vinyl boronate (68). Retrieved from [Link]

Sources

- 1. A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Vinylboronic acid MIDA ester 97 1104636-73-8 [sigmaaldrich.com]

- 3. MIDA Boronates [sigmaaldrich.com]

- 4. Yoneda Labs [yonedalabs.com]

- 5. Total Synthesis of the Antimitotic Marine Macrolide (−)-Leiodermatolide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Total synthesis of the antimitotic marine macrolide (-)-leiodermatolide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Oxidative Heck Vinylation for the Synthesis of Complex Dienes and Polyenes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Total synthesis of (-)-blepharocalyxin D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Total synthesis of (-)-blepharocalyxin D and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. research-information.bris.ac.uk [research-information.bris.ac.uk]

Vinylboronic Acid MIDA Ester: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract: This technical guide provides an in-depth overview of the physical and chemical properties of vinylboronic acid MIDA ester, a pivotal reagent in modern organic synthesis. The guide details its enhanced stability compared to its boronic acid counterpart and explores its broad applications, particularly in Suzuki-Miyaura cross-coupling reactions. Authored for researchers, scientists, and drug development professionals, this document offers field-proven insights into its synthesis, purification, and handling, alongside detailed experimental protocols and mechanistic discussions to facilitate its effective use in complex molecule synthesis.

Introduction: The Rise of MIDA Boronates in Cross-Coupling Chemistry

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized methods for the formation of carbon-carbon bonds in both academic and industrial research.[1] However, the utility of this Nobel Prize-winning transformation has historically been hampered by the inherent instability of certain organoboronic acids.

The Challenge of Unstable Boronic Acids in Suzuki-Miyaura Coupling

Vinylboronic acids, in particular, are prone to decomposition pathways such as protodeboronation and polymerization, which can significantly diminish their efficacy in cross-coupling reactions and complicate their long-term storage.[2] This instability necessitates the use of freshly prepared reagents and can lead to inconsistent reaction outcomes, posing a significant challenge for complex, multi-step syntheses.

N-Methyliminodiacetic Acid (MIDA) as a Protective Group

To address the challenge of boronic acid instability, the use of N-methyliminodiacetic acid (MIDA) as a protecting group has emerged as a transformative strategy. The MIDA ligand chelates to the boron atom, forming a stable, tetracoordinate boronate complex. This structural change effectively masks the reactive p-orbital of the boronic acid, rendering the MIDA boronate unreactive under standard anhydrous cross-coupling conditions.

Vinylboronic Acid MIDA Ester: A Stable and Versatile Reagent

Vinylboronic acid MIDA ester is a prime example of the successful application of this strategy. It is an air- and chromatographically stable white powder that serves as a reliable surrogate for the notoriously unstable vinylboronic acid. Its remarkable stability allows for convenient handling and storage, ensuring reproducibility in synthetic protocols. Furthermore, it is compatible with a wide array of common synthetic reagents, enabling its use in the construction of structurally complex molecules.

Physicochemical Properties of Vinylboronic Acid MIDA Ester

A thorough understanding of the physicochemical properties of vinylboronic acid MIDA ester is essential for its effective application in the laboratory.

Chemical Structure and Molecular Information

-

Chemical Name: 2-ethenyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

-

Synonyms: Vinylboronic acid MIDA ester

-

CAS Number: 1104636-73-8

-

Molecular Formula: C₇H₁₀BNO₄

-

Molecular Weight: 182.97 g/mol [3]

Physical Properties

| Property | Value | Reference(s) |

| Appearance | White to off-white powder | |

| Melting Point | 152-156 °C | |

| Assay | ≥97% |

Solubility Profile

It is important to note that the starting material for its synthesis, N-methyliminodiacetic acid (MIDA), is insoluble in many organic solvents, a property that can be exploited during synthesis and purification.[4]

Spectroscopic Data

The structural integrity of vinylboronic acid MIDA ester can be confirmed by nuclear magnetic resonance (NMR) spectroscopy.

¹H NMR (500 MHz, DMSO-d₆): δ 2.55 (s, 3H), 4.15 (d, J = 17.2 Hz, 2H), 4.35 (d, J = 17.2 Hz, 2H), 5.50-6.20 (m, 3H).[7]

¹³C NMR (126 MHz, DMSO-d₆): δ 48.2, 62.6, 128.0, 134.0, 169.7.[7]

Stability and Storage Recommendations

Vinylboronic acid MIDA ester is indefinitely stable when stored on the benchtop under air.[8] For long-term storage, it is recommended to keep the material at 2-8°C. It is classified as a combustible solid.

Synthesis and Purification

The synthesis of vinylboronic acid MIDA ester is typically achieved through the condensation of vinylboronic acid with N-methyliminodiacetic acid (MIDA) or its anhydride.

Synthetic Route: Reaction of Vinylboronic Acid with MIDA Anhydride

A common and efficient method involves the reaction of a boronic acid with MIDA anhydride in an anhydrous solvent like dioxane. This approach avoids the high temperatures and acidic conditions associated with other methods, often leading to higher yields, especially for sensitive substrates.[5]

Caption: Synthesis of Vinylboronic Acid MIDA Ester.

Detailed Experimental Protocol for Synthesis

The following protocol is a general procedure for the synthesis of MIDA boronates and can be adapted for vinylboronic acid MIDA ester.

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar, add N-methyliminodiacetic acid (1.0 eq).

-

Add the boronic acid (1.0 eq).

-

Add anhydrous dimethylformamide (DMF) to the flask.

-

Heat the reaction mixture to 160 °C for 10 minutes.[4]

-

Cool the reaction mixture to room temperature.

-

Remove the DMF under reduced pressure.

-

Suspend the resulting residue in water and sonicate for 10 minutes to precipitate the product.

-

Collect the solid by filtration.

-

Suspend the solid in diethyl ether and sonicate for another 10 minutes.[4]

-

Collect the pure vinylboronic acid MIDA ester by filtration and dry under vacuum.[4]

Purification Techniques

Vinylboronic acid MIDA ester is compatible with silica gel chromatography, which allows for its purification to a high degree.[5] A unique feature of MIDA boronates is their binary affinity for silica gel. They can be loaded onto a silica gel column and impurities can be washed away with a non-polar eluent. The desired MIDA boronate can then be eluted with a more polar solvent like tetrahydrofuran (THF).[5] Additionally, due to its crystalline nature, recrystallization is also a viable purification method.[5]

Applications in Organic Synthesis

The primary application of vinylboronic acid MIDA ester is as a stable surrogate for vinylboronic acid in Suzuki-Miyaura cross-coupling reactions.

The “Slow-Release” Principle in Suzuki-Miyaura Cross-Coupling

The stability of the MIDA boronate allows for a "slow-release" of the active boronic acid under aqueous basic conditions. This controlled release maintains a low concentration of the unstable boronic acid in the reaction mixture, thereby minimizing decomposition and maximizing its participation in the desired cross-coupling reaction.

The Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. The MIDA group prevents the boronate from participating in the transmetalation step. Under aqueous basic conditions, the MIDA group is slowly hydrolyzed, releasing the sp²-hybridized boronic acid, which can then undergo transmetalation with the palladium catalyst.

Caption: Suzuki-Miyaura Cycle with Slow Release.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling of Vinylboronic Acid MIDA Ester with an Aryl Halide

The following is a general procedure for the Suzuki-Miyaura coupling of an aryl halide with a MIDA boronate.

-

In a dry reaction vessel, combine the aryl halide (1.0 eq), vinylboronic acid MIDA ester (1.5 eq), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a suitable ligand (e.g., SPhos, 4-10 mol%).

-

Add a base, such as potassium phosphate (K₃PO₄, 3.0 eq).

-

Add a solvent system, typically a mixture of an organic solvent and water (e.g., dioxane/water or THF/water).

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete, as monitored by TLC or GC-MS.

-

Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Other Cross-Coupling Reactions

Beyond the Suzuki-Miyaura reaction, vinylboronic acid MIDA ester has demonstrated utility in other important transformations, including:

-

Heck and Oxidative Heck Reactions: For the formation of carbon-carbon bonds between the vinyl group and an alkene.

-

Olefin Metathesis: To generate new olefinic compounds.

Functional Group Compatibility and Substrate Scope

A key advantage of MIDA boronates is their compatibility with a wide range of functional groups that are often intolerant of the conditions required for the synthesis or use of unprotected boronic acids. This broad compatibility allows for the late-stage introduction of the vinyl moiety into complex molecules, a valuable strategy in drug discovery and development.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling vinylboronic acid MIDA ester.

Hazard Identification

Vinylboronic acid MIDA ester is classified as a combustible solid. It may cause skin and eye irritation.

Personal Protective Equipment (PPE)

When handling vinylboronic acid MIDA ester, it is essential to wear appropriate personal protective equipment, including:

-

Safety glasses or goggles

-

Chemical-resistant gloves

-

A lab coat

-

In case of dust formation, a NIOSH-approved respirator is recommended.

Safe Handling and Disposal Procedures

Handle vinylboronic acid MIDA ester in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust. In case of a spill, clean it up promptly using appropriate methods to avoid dust dispersal. Dispose of the chemical and its container in accordance with local, state, and federal regulations.

Conclusion: The Enduring Utility of Vinylboronic Acid MIDA Ester

Vinylboronic acid MIDA ester has established itself as an indispensable tool in modern organic synthesis. Its exceptional stability, ease of handling, and broad reactivity profile have overcome many of the limitations associated with its unstable boronic acid counterpart. For researchers and professionals in drug development and materials science, this reagent offers a reliable and efficient means to introduce the valuable vinyl functional group into a diverse array of molecular architectures. As the demand for more complex and functionalized molecules continues to grow, the importance and utility of vinylboronic acid MIDA ester are certain to endure.

References

-

Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters - Supporting Information. (n.d.). Retrieved from [Link]

-

A 1000-mL, three-necked, round-bottomed flask equipped with a PTFE-coated magnetic stir bar is charged with - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

- A Convenient, Rapid, Conventional Heating Route to MIDA Boron

-

3 - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Supporting Information for Boronic Acid–DMAPO Cooperative Catalysis for Dehydrative Condensation between Carboxylic Acids and Amines. (n.d.). Retrieved from [Link]

-

Supporting Information for A Mild and Simple Method for Making MIDA Boronates - ChemRxiv. (n.d.). Retrieved from [Link]

- A Mild and Simple Method for Making MIDA Boron

- Boronic acid mono- and diesters of the aldopentoses. (2010).

-

Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

iterative cross-coupling with mida boronates - CORE. (n.d.). Retrieved from [Link]

- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2018). Accounts of Chemical Research, 51(10), 2638–2649.

-

Vinylboronic acid MIDA ester, min 97%, 100 grams - CP Lab Safety. (n.d.). Retrieved from [Link]

Sources

- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. calpaclab.com [calpaclab.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 8. researchgate.net [researchgate.net]

discovery and development of MIDA boronates

An In-depth Technical Guide to the Discovery and Development of MIDA Boronates

For Researchers, Scientists, and Drug Development Professionals

Foreword

The advent of N-methyliminodiacetic acid (MIDA) boronates has marked a paradigm shift in the field of organic synthesis, particularly in the realm of Suzuki-Miyaura cross-coupling reactions. Boronic acids, while immensely useful, have long been plagued by issues of instability, hindering their widespread application. MIDA boronates have emerged as a robust solution, offering a stable, versatile, and highly effective platform for the construction of complex small molecules. This guide provides a comprehensive overview of the discovery, development, and application of MIDA boronates, intended to serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.

The Challenge with Boronic Acids: A Precursor to Discovery

Boronic acids are fundamental building blocks in organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and selectivity. However, their utility has been hampered by their inherent instability. Many boronic acids, especially 2-heterocyclic, vinyl, and cyclopropyl derivatives, are prone to decomposition through processes like protodeboronation, oxidation, and polymerization.[1] This instability not only complicates their storage and handling but also diminishes their efficiency in cross-coupling reactions, as in situ decomposition can compete with the desired chemical transformation.[1] The need for a general method to stabilize these valuable reagents was the primary impetus for the development of MIDA boronates.

The Genesis of MIDA Boronates: A Tale of Coordinative Saturation

The breakthrough came from the laboratory of Professor Martin D. Burke at the University of Illinois, Urbana-Champaign. The core concept was to protect the Lewis acidic boronic acid by coordinating it with a tridentate ligand.[2][3] The chosen ligand, N-methyliminodiacetic acid (MIDA), effectively chelates the boron atom, changing its hybridization from sp² to sp³ and creating a stable, coordinatively saturated boronate ester.[4] This structural change deactivates the boron's empty p-orbital, rendering the MIDA boronate significantly more stable and less reactive than its parent boronic acid.[3][5]

The resulting MIDA boronates are typically free-flowing, crystalline solids that exhibit remarkable stability to air and moisture, allowing for indefinite benchtop storage.[5][6] This newfound stability addressed a long-standing challenge in the field and paved the way for new possibilities in complex molecule synthesis.[1][7]

Synthesis and Purification of MIDA Boronates: Enabling Accessibility

The widespread adoption of MIDA boronates has been facilitated by the development of reliable and straightforward synthetic protocols.

Synthetic Methodologies

Several methods have been established for the synthesis of MIDA boronates:

-

Dehydrative Condensation (Dean-Stark Conditions): The most common initial method involves the condensation of a boronic acid with MIDA under Dean-Stark conditions to remove water and drive the reaction to completion.[2][5] This approach is effective for a range of simple MIDA boronates but can be limited by the high temperatures and acidic conditions, which are incompatible with more sensitive boronic acids.[2]

-

MIDA Anhydride Method: A milder and more general procedure utilizes MIDA anhydride. This reagent serves as both the MIDA source and an in situ desiccant, avoiding the harsh conditions of the Dean-Stark method.[2][8] This has expanded the scope of boronic acids that can be successfully converted to their MIDA boronate counterparts.[8]

-

Alternative Routes: For cases where the corresponding boronic acid is unstable or difficult to access, other methods have been developed. These include the bromoboration of alkynes followed by trapping with MIDA, and the transmetalation of organotrimethylsilanes with BBr₃ followed by reaction with the disodium salt of MIDA.[5]

Purification Strategies

A key advantage of MIDA boronates is their compatibility with standard purification techniques, a property not shared by many boronic acids.[2][6]

-

Silica Gel Chromatography: MIDA boronates are universally compatible with silica gel chromatography, allowing for easy purification and reaction monitoring by TLC.[5] This is a significant advantage over many boronic acids, which can decompose on silica gel.[2][5]

-

Crystallization: The crystalline nature of MIDA boronates makes them readily amenable to purification by recrystallization.[5]

-

Catch-and-Release Purification: A particularly innovative strategy leverages the unique affinity of MIDA boronates for silica gel. A crude reaction mixture can be loaded onto a silica gel cartridge, and impurities can be washed away with a non-polar eluent. Subsequently, the purified MIDA boronate can be "released" by switching to a more polar solvent.[2][9] This "catch-and-release" protocol has been instrumental in the development of automated synthesis platforms.[9][10]

The Unique Properties and Reactivity of MIDA Boronates

The utility of MIDA boronates stems from a unique combination of stability and controlled reactivity.

Unprecedented Stability

As previously mentioned, MIDA boronates are exceptionally stable compounds. They are resistant to a wide range of common synthetic reagents and reaction conditions, which allows for the multistep synthesis of complex boronic acids from simpler MIDA boronate starting materials.[5] This stability is a direct consequence of the coordinative saturation of the boron center by the MIDA ligand.

Controlled Deprotection and Slow-Release Cross-Coupling

Despite their stability, the MIDA protecting group can be readily cleaved under mild aqueous basic conditions to regenerate the free boronic acid.[2][6] This deprotection is typically rapid with strong bases like aqueous NaOH.[11]

A pivotal discovery was the concept of "slow-release" cross-coupling.[1] Under specific conditions, such as using a milder base like K₃PO₄ in a biphasic solvent system, MIDA boronates undergo slow hydrolysis to gradually release the reactive boronic acid into the reaction mixture.[1][11] This controlled release maintains a low concentration of the often-unstable boronic acid, minimizing decomposition and favoring the desired cross-coupling reaction.[1][3] This technique has proven to be a general solution for the effective use of previously problematic boronic acids in Suzuki-Miyaura reactions.[1][7]

The mechanism of hydrolysis has been shown to proceed via two distinct pathways: a fast, base-mediated mechanism and a slower, neutral mechanism involving a water cluster.[12] Understanding these mechanisms allows for the rational tuning of deprotection rates for specific applications.[11][12]

Applications in Modern Organic Synthesis

The unique properties of MIDA boronates have led to their widespread application in various areas of organic synthesis, revolutionizing the construction of complex molecules.

Iterative Cross-Coupling (ICC)

Inspired by the iterative nature of peptide and oligonucleotide synthesis, the Burke group developed an iterative cross-coupling strategy using bifunctional "haloboronic acid" building blocks protected as MIDA boronates.[2][5] In this approach, a MIDA boronate containing a halide can be coupled with a boronic acid. The resulting product, still containing the MIDA boronate, can then be deprotected to reveal a new boronic acid, ready for the next coupling cycle.[2] This powerful strategy allows for the systematic and modular assembly of complex molecular architectures from a small set of versatile building blocks.[5][9] This has been particularly impactful in the synthesis of polyene natural products.[9][10]

Synthesis of Complex Molecules and Natural Products

MIDA boronates have been instrumental in the total synthesis of numerous complex natural products.[6] Their stability allows for the introduction of the boronic acid functionality early in a synthetic sequence, and their predictable reactivity enables intricate bond formations. The iterative cross-coupling platform has been used to synthesize the polyene motifs found in over 75% of all polyene natural products using just 12 MIDA boronate building blocks.[9]

Automated Small Molecule Synthesis

The robust nature of MIDA boronates and the development of the "catch-and-release" purification protocol have culminated in the creation of an automated small molecule synthesizer.[9][10] This technology has the potential to democratize the synthesis of complex molecules, making them more accessible to researchers in various fields.[9] The synthesizer has successfully executed the synthesis of 14 different classes of small molecules, including pharmaceuticals and materials.[9][10]

Drug Discovery and Development

The ability to rapidly and reliably synthesize complex molecules has significant implications for drug discovery. The MIDA boronate platform has been used to synthesize derivatives of the antifungal agent amphotericin B, leading to a deeper understanding of its mechanism of action and the development of less toxic analogs.[9][10] The commercial availability of a wide range of MIDA boronate building blocks further accelerates research in this area.[5]

Experimental Protocols

General Procedure for MIDA Boronate Synthesis via Dehydrative Condensation

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the boronic acid (1.0 equiv) and N-methyliminodiacetic acid (1.1 equiv).

-

Add a suitable solvent system, typically a mixture of toluene and DMSO, to dissolve the reagents.[5]

-

Heat the reaction mixture to reflux and collect the water in the Dean-Stark trap.

-

Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed.

-

Allow the reaction to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude MIDA boronate by silica gel chromatography or recrystallization.[5]